molecular formula C10H16N2O5 B3165384 2-[(methoxycarbonylamino)carbamoyl]cyclohexane-1-carboxylic Acid CAS No. 899017-22-2

2-[(methoxycarbonylamino)carbamoyl]cyclohexane-1-carboxylic Acid

Cat. No.: B3165384
CAS No.: 899017-22-2
M. Wt: 244.24 g/mol
InChI Key: GIJYWEPDHVQFSM-UHFFFAOYSA-N
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Description

2-[(Methoxycarbonylamino)carbamoyl]cyclohexane-1-carboxylic acid is a cyclohexanecarboxylic acid derivative featuring a methoxycarbonylamino-substituted carbamoyl group at the 2-position. The methoxycarbonylamino group introduces both hydrogen-bonding capacity (via the carbamoyl moiety) and moderate hydrophobicity (via the methoxy group), distinguishing it from related compounds.

Properties

IUPAC Name

2-[(methoxycarbonylamino)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O5/c1-17-10(16)12-11-8(13)6-4-2-3-5-7(6)9(14)15/h6-7H,2-5H2,1H3,(H,11,13)(H,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJYWEPDHVQFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NNC(=O)C1CCCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(Methoxycarbonylamino)carbamoyl]cyclohexane-1-carboxylic acid, also known as a derivative of cyclohexane carboxylic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure allows for various interactions with biological targets, making it a subject of interest for pharmacological studies.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₁₃N₃O₄. It features both a methoxycarbonyl group and a carbamoyl group, which are crucial for its biological activity. The presence of these functional groups contributes to its solubility and reactivity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of cyclohexane carboxylic acids can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of the bacterial cell wall or interference with metabolic pathways.

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. For example, it has been suggested that related compounds can inhibit enzymes involved in bacterial metabolism, such as dihydropteroate synthase, which is crucial for folate biosynthesis in bacteria . This inhibition can lead to bactericidal effects.

Anti-inflammatory Activity

In addition to antimicrobial effects, there is evidence suggesting that cyclohexane derivatives may possess anti-inflammatory properties. Studies have indicated that these compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . This activity could be beneficial in treating conditions characterized by chronic inflammation.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at Virginia Commonwealth University demonstrated the antimicrobial efficacy of a series of cyclohexanecarboxylic acid derivatives. Among these, this compound was tested against several pathogens. The results indicated a significant reduction in bacterial load at concentrations as low as 25 μM .

Study 2: Enzyme Inhibition Mechanism

Another study focused on the mechanism of action of cyclohexane derivatives as enzyme inhibitors. The research utilized kinetic assays to demonstrate that this compound effectively inhibits dihydropteroate synthase with an IC50 value of approximately 15 μM . This finding highlights its potential as a lead compound for developing new antibiotics.

Data Summary Table

Biological Activity Mechanism IC50/Effect Concentration
AntimicrobialDisruption of cell wall25 μM (bacterial load reduction)
Enzyme InhibitionInhibition of dihydropteroate synthase15 μM
Anti-inflammatoryModulation of cytokine productionNot specified

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties, derived from the provided evidence:

Compound Name Substituent Molecular Formula Molecular Weight Hydrogen Bond Donors/Acceptors XlogP Key Features Reference
2-[(tert-Butylamino)carbonyl]cyclohexanecarboxylic acid tert-Butylamino C₁₂H₂₁NO₃ 227.30 2 / 3 ~2.5* Bulky substituent; high hydrophobicity due to tert-butyl group.
2-[(1H-Benzimidazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid Benzimidazolyl C₁₅H₁₅N₃O₃ 285.30 3 / 4 2.2 Aromatic heterocycle; enhanced π-π interactions and moderate polarity.
2-[(Benzylamino)carbonyl]cyclohexanecarboxylic acid Benzylamino C₁₅H₁₉NO₃ 261.32 2 / 3 ~2.8* Phenyl group increases lipophilicity and steric bulk.
2-[(3-Acetylphenyl)carbamoyl]cyclohexane-1-carboxylic acid 3-Acetylphenyl C₁₆H₁₉NO₄ 289.33 2 / 4 ~2.3* Acetyl group enhances electronic effects; potential metabolic stability.
2-[(4-Bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid 4-Bromophenyl C₁₄H₁₆BrNO₃ 326.19 2 / 3 2.9 Bromine atom introduces halogen bonding and electron-withdrawing effects.
Hypothetical Target Compound
2-[(Methoxycarbonylamino)carbamoyl]cyclohexane-1-carboxylic acid
Methoxycarbonylamino C₁₀H₁₅N₂O₅ (estimated) ~261.24 (estimated) 3 / 5 (estimated) ~1.8* Balanced polarity (methoxy and carbamoyl groups); moderate hydrophobicity. N/A

*Note: XlogP values marked with * are estimated based on substituent contributions.

Key Comparative Analysis

Substituent Effects on Hydrophobicity

  • tert-Butylamino (): The tert-butyl group significantly increases hydrophobicity (XlogP ~2.5), making this analog less water-soluble than the target compound.
  • Benzimidazolyl () : Despite its aromaticity, the benzimidazole group reduces hydrophobicity (XlogP 2.2) due to hydrogen-bond acceptor capacity.
  • Methoxycarbonylamino (Hypothetical): The methoxy group slightly elevates hydrophobicity compared to unsubstituted carbamoyl analogs, but polar carbamoyl and carboxylic acid groups balance this effect (estimated XlogP ~1.8).

Hydrogen-Bonding Capacity

  • Benzimidazolyl () : Exhibits the highest hydrogen-bond acceptor count (4), enabling strong interactions with biological targets.
  • Methoxycarbonylamino (Hypothetical): Likely has 3 hydrogen-bond donors (two from carbamoyl, one from carboxylic acid) and 5 acceptors (carbonyl oxygens and methoxy oxygen), enhancing solubility and target binding.

Steric and Electronic Effects

  • 3-Acetylphenyl () : The acetyl group may stabilize the compound metabolically but could reduce membrane permeability due to polarity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(methoxycarbonylamino)carbamoyl]cyclohexane-1-carboxylic Acid
Reactant of Route 2
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2-[(methoxycarbonylamino)carbamoyl]cyclohexane-1-carboxylic Acid

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